5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin
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Overview
Description
5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems, such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four allyloxyphenyl groups attached to the porphyrin core, which can influence its chemical and physical properties.
Mechanism of Action
Target of Action
Similar porphyrin-based compounds have been shown to interact with dna and proteins .
Mode of Action
It’s known that porphyrin molecules can assemble into j-aggregates, which may influence their interaction with targets .
Biochemical Pathways
Porphyrin-based compounds are often involved in photoinduced processes .
Result of Action
Some porphyrin-based compounds have been shown to enhance the photocatalytic activity of nanoparticles in the degradation of certain dyes .
Action Environment
It’s known that the compound can be grafted onto certain surfaces, which may influence its stability and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin typically involves the condensation of pyrrole with 4-[(prop-2-en-1-yl)oxy]benzaldehyde in the presence of an acid catalyst, such as boron trifluoride diethyl etherate. The reaction is carried out under reflux conditions in a solvent like dichloromethane. The resulting porphyrin is then purified using column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyloxy groups, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the porphyrin core or the allyloxy groups, potentially leading to the formation of reduced porphyrin species.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Reduced porphyrin species.
Substitution: Substituted porphyrin derivatives with new functional groups replacing the allyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Photocatalysis: Due to its porphyrin core, it can be used in photocatalytic applications, such as the degradation of pollutants under light irradiation.
Biology and Medicine:
Photodynamic Therapy: The compound can be used in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.
Industry:
Comparison with Similar Compounds
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin: This compound has methoxycarbonyl groups instead of allyloxy groups, which can affect its solubility and reactivity.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: This compound has carboxyphenyl groups, making it more hydrophilic and suitable for aqueous applications.
Uniqueness: 5,10,15,20-Tetrakis{4-[(prop-2-en-1-yl)oxy]phenyl}porphyrin is unique due to the presence of allyloxy groups, which provide sites for further functionalization and can influence its photophysical properties. This makes it versatile for applications in catalysis, photodynamic therapy, and solar energy conversion .
Properties
CAS No. |
106456-81-9 |
---|---|
Molecular Formula |
C56H46N4O4 |
Molecular Weight |
839.0 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-prop-2-enoxyphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C56H46N4O4/c1-5-33-61-41-17-9-37(10-18-41)53-45-25-27-47(57-45)54(38-11-19-42(20-12-38)62-34-6-2)49-29-31-51(59-49)56(40-15-23-44(24-16-40)64-36-8-4)52-32-30-50(60-52)55(48-28-26-46(53)58-48)39-13-21-43(22-14-39)63-35-7-3/h5-32,57-58H,1-4,33-36H2 |
InChI Key |
GZRMDQBPKLOPQW-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OCC=C)C8=CC=C(C=C8)OCC=C)C9=CC=C(C=C9)OCC=C)N3 |
Origin of Product |
United States |
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